molecular formula C9H10F2O2 B1507200 3-(3,5-Difluorophenoxy)propan-1-ol

3-(3,5-Difluorophenoxy)propan-1-ol

Número de catálogo: B1507200
Peso molecular: 188.17 g/mol
Clave InChI: AULVOHICIMPVNT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3,5-Difluorophenoxy)propan-1-ol is a useful research compound. Its molecular formula is C9H10F2O2 and its molecular weight is 188.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Difluorophenoxy)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Difluorophenoxy)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C9H10F2O2

Peso molecular

188.17 g/mol

Nombre IUPAC

3-(3,5-difluorophenoxy)propan-1-ol

InChI

InChI=1S/C9H10F2O2/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6,12H,1-3H2

Clave InChI

AULVOHICIMPVNT-UHFFFAOYSA-N

SMILES canónico

C1=C(C=C(C=C1F)F)OCCCO

Origen del producto

United States
Foundational & Exploratory

In-Depth Technical Guide: Thermal Stability, Boiling Point, and Synthesis of 3-(3,5-Difluorophenoxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3,5-Difluorophenoxy)propan-1-ol (CAS: 1111086-20-4) is a highly specialized fluorinated ether-alcohol[1]. It serves as a critical intermediate and a monitored impurity in the synthesis of Tegoprazan (CAS: 942195-55-3), an advanced potassium-competitive acid blocker (P-CAB) used to treat acid-related gastrointestinal disorders[2]. Understanding the thermal stability and boiling point of this compound is paramount for drug development professionals, as these parameters dictate the boundaries of thermal processing, purification, and downstream catalytic oxidation.

This whitepaper provides an authoritative analysis of the compound’s physicochemical properties, the causality behind its thermal behavior, and field-proven, self-validating experimental protocols for its synthesis and handling.

Physicochemical Properties & Thermal Dynamics

The thermal behavior of 3-(3,5-Difluorophenoxy)propan-1-ol is governed by its distinct structural motifs: a primary aliphatic alcohol, an ether linkage, and a meta-difluorinated benzene ring.

Boiling Point Causality

The predicted boiling point of the compound is 226.0 ± 25.0 °C [3]. This relatively high boiling point is the result of three compounding intermolecular forces:

  • Hydrogen Bonding: The terminal hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor, creating extensive intermolecular networks that require significant thermal energy to disrupt.

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms create a strong permanent dipole across the aromatic ring.

  • Ether Linkage: The oxygen atom in the ether bridge contributes to the overall molecular polarity, further elevating the vaporization threshold.

Thermal Stability Profile

During industrial synthesis, the compound demonstrates robust thermal stability in highly basic, polar aprotic environments at elevated temperatures (up to 80 °C)[4]. However, prolonged exposure to high heat can risk ether cleavage or oxidation of the primary alcohol. To mitigate thermal degradation during isolation, the compound is not distilled at its atmospheric boiling point. Instead, it is isolated via vacuum concentration at a significantly reduced temperature of 40 °C [4].

Quantitative Data Summary
ParameterValueReference / Notes
CAS Number 1111086-20-4Standard identifier[1]
Molecular Formula C9H10F2O2[1]
Molecular Weight 188.17 g/mol [1]
Predicted Boiling Point 226.0 ± 25.0 °CHigh BP due to H-bonding[3]
Density 1.234 ± 0.06 g/cm³[3]
Process Temperature Limit 80 °CMax temp during alkylation[4]
Vacuum Concentration Temp 40 °CPrevents thermal degradation[5]

Structural and Thermal Determinants (Visualization)

The following diagram maps the logical relationship between the compound's structural features and its thermal processing parameters.

ThermalStability Root 3-(3,5-Difluorophenoxy)propan-1-ol Thermal Profile BP Predicted Boiling Point 226.0 ± 25.0 °C Root->BP TS Thermal Stability Stable up to 80 °C (Synthesis) Root->TS Hbond Hydrogen Bonding (Primary Alcohol) BP->Hbond Dipole Dipole-Dipole Interactions (C-F Bonds & Ether) BP->Dipole Degrad Degradation Mitigation Vacuum Concentration at 40 °C TS->Degrad

Caption: Structural factors influencing the boiling point and thermal processing limits.

Experimental Protocols: Synthesis and Downstream Processing

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) behind the reagent and temperature choices.

Synthesis of 3-(3,5-Difluorophenoxy)propan-1-ol

This protocol utilizes an S_N2 O-alkylation mechanism[4].

Step 1: Deprotonation

  • Action: Add sodium hydride (NaH) and N,N-dimethylformamide (DMF) to a reactor and cool to 0 °C. Slowly add 3,5-difluorophenol dissolved in DMF, maintaining the temperature below 5 °C[4].

  • Causality: 3,5-difluorophenol is mildly acidic. NaH is a strong, non-nucleophilic base that quantitatively deprotonates the phenol to form a highly reactive phenoxide nucleophile. DMF, a polar aprotic solvent, is chosen because it solvates the sodium cation, leaving the phenoxide "naked" and highly reactive. Cooling to 0–5 °C controls the exothermic hydrogen gas evolution.

Step 2: Alkylation

  • Action: Add 3-chloro-1-propanol dissolved in DMF dropwise to the reactor. Elevate the temperature to 80 °C and allow the reaction to proceed[4].

  • Causality: Heating to 80 °C provides the necessary activation energy for the S_N2 displacement of the chloride ion by the bulky phenoxide. The compound's thermal stability easily withstands this temperature without degradation.

Step 3: Self-Validating Workup & Isolation

  • Action: Cool the mixture to 20 °C. Add diisopropyl ether and purified water, followed by the dropwise addition of concentrated hydrochloric acid. Separate the layers. Wash the organic layer with a 5% aqueous sodium hydroxide (NaOH) solution. Separate the organic layer and concentrate in vacuo at 40 °C to yield the product[4].

  • Causality & Validation: The addition of water and diisopropyl ether forces a phase separation, validating the removal of the polar DMF solvent into the aqueous layer. The critical self-validating step is the 5% NaOH wash: this specifically deprotonates any unreacted starting material (3,5-difluorophenol) and pulls it into the aqueous phase, ensuring the organic layer contains only the target ether. Finally, vacuum concentration at 40 °C bypasses the high 226 °C boiling point, preventing thermal decomposition during solvent removal[4],[5].

Downstream Application: Oxidation to 3-(3,5-Difluorophenoxy)propanoic acid

The synthesized alcohol is a precursor for chromanone derivatives[5].

  • Action: Charge a reactor with 3-(3,5-difluorophenoxy)propan-1-ol, acetonitrile, and purified water. Add 2-iodobenzoic acid and potassium peroxymonosulfate (Oxone), then stir at 80 °C[4].

  • Causality & Validation: 2-iodobenzoic acid acts as a catalytic mediator that, when oxidized by Oxone, selectively oxidizes the primary alcohol to a carboxylic acid without cleaving the sensitive ether bond. The reaction is validated by cooling the mixture to ≤ 5 °C, which forces the precipitation of the oxidized product, allowing for clean isolation via filtration[4],[5].

Synthesis Workflow Visualization

SynthesisWorkflow A 3,5-Difluorophenol + NaH / DMF B Deprotonation (0 - 5 °C) A->B C 3-Chloro-1-propanol Addition B->C D Alkylation (80 °C) C->D E Workup & Phase Separation (Diisopropyl ether / H2O) D->E F Vacuum Concentration (40 °C) E->F G 3-(3,5-Difluorophenoxy) propan-1-ol F->G

Caption: Step-by-step workflow for the synthesis and isolation of the target compound.

Conclusion

3-(3,5-Difluorophenoxy)propan-1-ol is a thermally stable intermediate up to 80 °C, characterized by a high boiling point (~226 °C) driven by strong hydrogen bonding and dipole interactions. Successful handling and purification require bypassing its high boiling point via low-temperature (40 °C) vacuum concentration. By strictly controlling the thermal parameters and utilizing self-validating phase-separation workups, researchers can achieve high-purity yields suitable for the downstream synthesis of advanced P-CAB therapeutics like Tegoprazan.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(3,5-Difluorophenoxy)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Role of Fluorine in Modern Crystallography and Drug Development

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound ability to modulate key pharmaceutical properties.[1] Fluorine's high electronegativity and small size allow it to enhance metabolic stability, improve binding affinity to biological targets, and fine-tune lipophilicity for better absorption and permeability.[1][2][3][4]

Beyond its influence on a single molecule's pharmacokinetics, fluorine is a powerful tool in crystal engineering. The unique electronic properties of the C-F bond enable a range of weak, non-covalent interactions—such as C–H···F, C–F···F–C, and C–F···π contacts—that can direct the three-dimensional packing of molecules in the solid state.[5][6] Understanding and controlling this supramolecular architecture is critical, as different crystal forms, or polymorphs, of the same active pharmaceutical ingredient (API) can exhibit vastly different solubilities, stabilities, and bioavailabilities.[7][8]

This guide focuses on derivatives of 3-(3,5-difluorophenoxy)propan-1-ol, a versatile scaffold that combines a metabolically robust difluorinated aromatic ring with a flexible and functionalizable propanol chain. We will provide a comprehensive walkthrough of the entire crystal structure analysis workflow, from initial synthesis to final data validation, offering field-proven insights into the causality behind key experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to confidently determine and interpret the crystal structures of these and similar fluorinated compounds.

Part 1: Synthesis and Derivatization of the Core Scaffold

The journey to a crystal structure begins with the synthesis of high-purity material. The parent compound, 3-(3,5-difluorophenoxy)propan-1-ol, can be synthesized through established methods, such as the reaction of 3,5-difluorophenol with a suitable three-carbon synthon followed by reduction.[9] The true utility of this scaffold, however, lies in the reactivity of its primary alcohol, which serves as a handle for creating a diverse library of derivatives.

The choice of derivatization strategy is dictated by the desired physicochemical properties of the final molecule. Common synthetic routes include:

  • Esterification: Reacting the parent alcohol with acyl chlorides or carboxylic anhydrides yields ester derivatives. This is a straightforward method to introduce a wide variety of functional groups and modulate properties like lipophilicity.[10]

  • Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, provides access to ether derivatives, which can improve metabolic stability.[10]

  • Carbamate Formation: Reaction with isocyanates produces carbamates, a functional group prevalent in pharmaceuticals for its ability to act as a hydrogen bond donor and acceptor, potentially enhancing target binding.[10]

The purity of the synthesized derivative is paramount for successful crystallization. Standard purification techniques like column chromatography and recrystallization are essential to remove impurities that could inhibit the formation of high-quality single crystals.

Part 2: The Art and Science of Single Crystal Growth

Single-crystal X-ray diffraction (SCXRD) is critically dependent on the availability of high-quality single crystals, often becoming the primary bottleneck in the analysis pipeline.[11][12] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline fashion. The slower the process, the more perfect the resulting crystal lattice.[13]

Core Crystallization Methodologies

For small organic molecules like the derivatives of interest, several solution-based methods are highly effective:

  • Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation. The container is then loosely covered (e.g., with parafilm pierced by a needle) to allow the solvent to evaporate over several days or weeks.[14] The gradual increase in concentration leads to slow nucleation and crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is poorly soluble.[15] Vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool very slowly to room temperature, or even lower, causing the solubility to decrease and crystals to form. Thermal gradient methods can produce exceptionally high-quality crystals.[14]

The selection of a suitable solvent or solvent system is the most critical variable and often requires empirical screening. A good starting point is a solvent in which the compound has moderate solubility.

Experimental Protocol: Crystal Growth Screening
  • Solubility Testing: Test the solubility of ~1-2 mg of the purified compound in 0.1 mL of various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water).

  • Prepare Saturated Solutions: In small, clean glass vials, prepare near-saturated solutions of the compound (typically 5-15 mg) in the most promising solvents.

  • Set Up Crystallization Conditions:

    • Evaporation: Cover the vials with parafilm and poke 1-3 small holes with a needle. Place them in a vibration-free location.

    • Vapor Diffusion (Liquid-Liquid): Place 0.2 mL of the compound solution in a 0.5 mL vial. Place this inside a 4 mL vial containing 1 mL of a miscible anti-solvent (e.g., hexane diffusing into an ethyl acetate solution). Seal the larger vial.

  • Monitor and Harvest: Observe the vials daily under a microscope. Once suitable crystals have formed (ideally 0.1-0.25 mm in at least two dimensions), carefully harvest them using a loop or fine needle.[13]

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_eval Evaluation & Selection Purified_Compound High-Purity Compound Solvent_Screening Solubility Screening Purified_Compound->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Set up trials Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Set up trials Slow_Cooling Slow Cooling Solvent_Screening->Slow_Cooling Set up trials Microscopy Microscopic Inspection Slow_Evaporation->Microscopy Monitor growth Vapor_Diffusion->Microscopy Monitor growth Slow_Cooling->Microscopy Monitor growth Selection Select Single, Flawless Crystal (0.1-0.25 mm) Microscopy->Selection

Diagram 1: Workflow for Crystal Growth and Selection.

Part 3: Single-Crystal X-ray Diffraction: Data Acquisition

SCXRD is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution.[16] The experiment involves irradiating a single crystal with a focused beam of X-rays and measuring the positions and intensities of the diffracted beams.

The Experimental Workflow

The process is highly automated using modern diffractometers, often controlled by integrated software suites like Bruker's APEX.[17]

G Crystal_Mount 1. Mount Crystal on Goniometer Centering 2. Center Crystal in X-ray Beam Crystal_Mount->Centering Unit_Cell 3. Determine Unit Cell & Crystal System Centering->Unit_Cell Collect initial frames Strategy 4. Calculate Data Collection Strategy Unit_Cell->Strategy Data_Collection 5. Full Data Collection Strategy->Data_Collection Execute scan sequence Integration 6. Data Integration & Reduction Data_Collection->Integration Process raw frames

Diagram 2: The Single-Crystal X-ray Diffraction Workflow.
Step-by-Step Methodology
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a holder (e.g., a MiTeGen loop) with a cryoprotectant oil. The assembly is then placed on the diffractometer's goniometer head and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and reduce thermal motion.

  • Unit Cell Determination: A short series of initial X-ray diffraction images (frames) are collected. The software analyzes the positions of the first few diffraction spots to determine the dimensions and angles of the unit cell—the smallest repeating unit of the crystal lattice.

  • Data Collection Strategy: Based on the determined crystal system and unit cell, the software calculates the most efficient strategy to collect a complete and redundant dataset. This involves a series of scans where the crystal is rotated through different angles while diffraction images are continuously recorded.

  • Full Data Collection: The instrument executes the calculated strategy, collecting hundreds or thousands of frames over a period of several hours.

  • Data Integration and Reduction: After collection, the software processes the raw image files. It identifies each diffraction spot, integrates its intensity, corrects for experimental factors (like Lorentz and polarization effects), and generates a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and intensity for each measured reflection.

Part 4: From Diffraction Data to Molecular Structure

The reflection file does not contain the structure itself, but rather the data needed to solve it. This stage involves solving the "phase problem" and refining a chemical model against the experimental data using specialized crystallographic software.[18]

Structure Solution, Refinement, and Validation Pathway

G cluster_solve Structure Solution cluster_refine Refinement cluster_validate Validation & Finalization Space_Group Determine Space Group Solve Solve Phase Problem (e.g., SHELXT, Direct Methods) Space_Group->Solve Initial_Model Generate Initial Atomic Model Solve->Initial_Model Refine_LS Least-Squares Refinement (e.g., SHELXL) Initial_Model->Refine_LS Add_H Add Hydrogen Atoms Refine_LS->Add_H Iterate Anisotropic Refine Anisotropically Add_H->Anisotropic Iterate Anisotropic->Refine_LS Iterate CheckCIF Validate with PLATON/checkCIF Anisotropic->CheckCIF Finalize Finalize Model & Generate CIF CheckCIF->Finalize

Diagram 3: Structure Solution, Refinement, and Validation Pathway.
  • Space Group Determination: The software analyzes the systematic absences in the reflection data to determine the crystal's space group, which describes its underlying symmetry.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., with SHELXT).[18] This generates an initial electron density map from which the positions of most non-hydrogen atoms can be identified.

  • Model Refinement: An atomic model is built and refined against the experimental data using a least-squares process (e.g., with SHELXL).[18] This iterative process involves:

    • Assigning atom types (C, O, F, etc.).

    • Refining atomic positions and isotropic (spherical) displacement parameters.

    • Locating hydrogen atoms from the difference electron density map or placing them in calculated positions.

    • Refining non-hydrogen atoms with anisotropic (ellipsoidal) displacement parameters, which account for the directionality of atomic vibrations. The goal is to minimize the R-factor, a measure of the agreement between the observed and calculated structure factors.

Part 5: Structural Analysis: Interpreting the Results

With a refined structure, the focus shifts to chemical interpretation. For 3-(3,5-difluorophenoxy)propan-1-ol derivatives, the analysis should cover intramolecular geometry, intermolecular interactions, and the potential for polymorphism.

Intramolecular Geometry

The analysis confirms the molecule's connectivity and provides precise bond lengths, bond angles, and torsion angles. This is crucial for identifying the molecule's conformation in the solid state—for example, the orientation of the propanol chain relative to the difluorophenyl ring.

Intermolecular Interactions and Supramolecular Chemistry

This is where the influence of the difluoro-substitution becomes apparent. The crystal packing is dictated by a network of non-covalent interactions that should be systematically analyzed.

  • Classical Hydrogen Bonds: The primary alcohol's hydroxyl group is a strong hydrogen bond donor, and it will likely interact with an acceptor atom, such as the ether oxygen or another hydroxyl group on a neighboring molecule, forming chains or dimers.

  • Weak Interactions Involving Fluorine: The polarized C-F bonds are key players in the supramolecular assembly.[5] A thorough analysis should identify:

    • C–H···F Hydrogen Bonds: Interactions between a C-H donor and a fluorine acceptor.[6]

    • C–F···π Interactions: The electron-rich π system of the phenyl ring interacting with the electrophilic region of a fluorine atom.

    • F···F Interactions: These can be either stabilizing or destabilizing depending on the geometry.[19]

The geometry of these interactions provides insight into their strength and directional influence on the crystal packing.

Table 1: Typical Geometric Parameters for Non-covalent Interactions

Interaction Type D-H···A or D···A H···A Distance (Å) D-H···A Angle (°) Source(s)
O–H···O D···A ≈ 2.5–3.2 Å ~1.5–2.2 Å > 150° General Crystallography Principles
C–H···F D···A ≈ 3.0–3.6 Å ~2.2–2.7 Å > 120° [6]

| C–F···π | F to centroid ≈ 2.8–3.5 Å | N/A | N/A |[5] |

Note: These are typical ranges and can vary based on the specific chemical environment.

Polymorphism

It is crucial for drug development professionals to recognize that the crystal structure obtained is one possible solid form of the molecule.[20] Different crystallization conditions (solvent, temperature, etc.) can lead to different polymorphs with distinct packing arrangements.[21] This phenomenon can significantly impact a drug's properties, including its solubility, dissolution rate, and stability.[7][22] Therefore, a comprehensive polymorph screen is an essential step in pharmaceutical development to identify the most stable and suitable form of an API.[8]

Part 6: Trustworthiness Through Rigorous Validation

A crystal structure determination is not complete until it has been rigorously validated. This self-validating step is essential for scientific integrity and ensures the data is reliable and free from common errors.[23] The standard tool for this is the International Union of Crystallography's (IUCr) checkCIF service, which utilizes the PLATON software.[24][25]

The Validation Protocol
  • Generate a CIF: The refinement software is used to generate a Crystallographic Information File (CIF). This is a standardized text file format that contains all the essential information about the experiment and the final structure.[26]

  • Submit to checkCIF: The CIF is uploaded to the IUCr's web-based checkCIF service.[27]

  • Review the Validation Report: The service generates a report with a list of "ALERTS," which are categorized by severity (A, B, C, G).

    • Level A ALERTS: These are the most serious and often indicate significant errors, such as an incorrect space group, missed symmetry, or a chemically nonsensical geometry. They must be investigated and resolved.

    • Level B and C ALERTS: These are less severe and may point to unusual (but potentially interesting) features, or suggest areas where the model could be improved. The crystallographer should review these and provide an explanation in the CIF if the feature is real.

    • Level G ALERTS: These are general information or suggestions.

  • Refine and Re-validate: If errors are found, the crystallographer must return to the refinement stage, correct the model, and then re-submit the new CIF for validation. This cycle continues until a satisfactory, error-free report is obtained.

This validation process ensures that the data is complete, the analysis is sound, and the final structure is a chemically correct and accurate representation of the molecule in the crystalline state.[26]

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Fiveable. (2025). Polymorphism and its importance in pharmaceutical industry. Fiveable. [Link]

  • PreScouter. (2016). Polymorphism: Phase Change in Pharmaceutical Compounds. PreScouter. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • University of Washington Department of Chemistry. Growing and Mounting Crystals Your Instrument Will Treasure. University of Washington. [Link]

  • SPT Labtech. (2023). Chemical crystallization. SPT Labtech. [Link]

  • FDA. Polymorphism in Pharmaceutical Products. FDA. [Link]

  • Pharmaceutical Technology. (2026). Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. ResearchGate. [Link]

  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. (2018). Crystal Growth & Design, 18(2), 1036-1042. [Link]

  • Bruker. APEX Software. Bruker. [Link]

  • IUCr Journals. Structure validation in chemical crystallography. IUCr Journals. [Link]

  • Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties. (2024). Crystal Growth & Design. [Link]

  • Galli, C. (2015). noncovalent fluorous interactions: new approaches for drug discovery. AIR Unimi. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(6), 2095-2115. [Link]

  • Request PDF. Understanding of Noncovalent Interactions Involving Organic Fluorine. ResearchGate. [Link]

  • Utrecht University. Validation of CIF's by PLATON. Utrecht University. [Link]

  • Crystallization of small molecules. UAB. [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2006). Journal of the Crystallographic Society of Japan, 48(5), 346-352. [Link]

  • RCSB PDB. (2023). Crystallography Software. RCSB PDB. [Link]

  • University of Illinois. X-Ray Data Analysis Software Packages. Materials Research Laboratory. [Link]

  • IUCr. Crystallographic software list. IUCr. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (2010). Current Medicinal Chemistry, 17(1), 101-111. [Link]

  • Investigation of noncovalent interactions in organofluorine compounds with C–F bonds in different electronic environments. (2025). CrystEngComm, 17(34), 6546-6556. [Link]

  • Revealing Factors Influencing the Fluorine-Centered Non-Covalent Interactions in Some Fluorine-Substituted Molecular Complexes: Insights from First-Principles Studies. (2018). ChemPhysChem, 19(12), 1431-1442. [Link]

  • UNC Department of Chemistry. Crystallography Software. UNC Department of Chemistry X-ray Core Laboratory. [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(6), 2095-2115. [Link]

  • GitHub. Validation of Concrete CIF files. GitHub. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Molecular Diversity, 27(4), 1369-1396. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]

  • Validation of the Crystallography Open Database using the Crystallographic Information Framework. (2019). Journal of Applied Crystallography, 52(4), 863-872. [Link]

  • National Single Crystal X-ray Facility. The Crystallographic Information File (CIF) Description and Usage. University of Illinois. [Link]

  • CCDC. Correcting CIFs. CCDC. [Link]

  • ACS Publications. CIF Validation. ACS Publications. [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCrJ, 11(Pt 4), 445-455. [Link]

  • MDPI. Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]

  • Google Patents. (2017). Novel method for preparing chromanone derivative.
  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • DORAS. (2023). molbank. DORAS. [Link]

  • Google Patents. (2016). Process for preparing 3-(3,5-difluorophenoxy)propionic acid.
  • Google Patents. (1998). 2,3-DIFLUOROPHENYL DERIVATIVES HAVING NEGATIVE VALUE OF PERMITTIVITY ANISOTROPY, LIQUID-CRYSTAL COMPOSITION, AND LIQUID-CRYSTAL.

Sources

Pharmacokinetic Baseline Properties and ADME Profiling of 3-(3,5-Difluorophenoxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the pharmacokinetic (PK) and toxicological profiling of synthetic intermediates is a critical regulatory requirement under ICH M7 and Q3A guidelines. 3-(3,5-Difluorophenoxy)propan-1-ol is a highly specific fluorinated ether-alcohol primarily utilized as a core building block and process impurity in the synthesis of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB) 1.

As a Senior Application Scientist, I have designed this technical whitepaper to deconstruct the Absorption, Distribution, Metabolism, and Excretion (ADME) baseline of this molecule. Because this compound can persist as a residual impurity in final API formulations, understanding its metabolic liabilities, membrane permeability, and clearance mechanisms is non-negotiable for ensuring biological safety and predicting systemic exposure.

Physicochemical Baseline

The pharmacokinetic behavior of 3-(3,5-Difluorophenoxy)propan-1-ol is fundamentally dictated by its bipartite structure: a lipophilic difluorophenoxy ring paired with a polar, hydrogen-bonding propanol tail. The fluorine substitutions enhance metabolic stability on the aromatic ring while increasing overall lipophilicity, which drives passive transcellular absorption. Conversely, the terminal hydroxyl group ensures sufficient aqueous solubility for systemic circulation.

Table 1: Quantitative Physicochemical Properties
PropertyValuePharmacokinetic Implication
Chemical Name 3-(3,5-Difluorophenoxy)propan-1-olDefines structural metabolic liabilities.
CAS Number 1111086-20-4 2Unique identifier for regulatory tracking.
Molecular Formula C9H10F2O2Indicates a low molecular weight favorable for absorption.
Molecular Weight 188.17 g/mol Well below the Lipinski threshold (<500 Da); highly permeable.
Appearance Off-white solidRelevant for formulation and dissolution kinetics.
Target API Tegoprazan (P-CAB)Evaluated as a potential systemic impurity/metabolite.

Metabolic Fate & Biotransformation Pathways

The primary metabolic liability of 3-(3,5-Difluorophenoxy)propan-1-ol lies not in its halogenated aromatic ring—which is highly resistant to CYP-mediated hydroxylation—but in its terminal primary alcohol. In vivo, this moiety is highly susceptible to rapid Phase I oxidation.

  • Initial Oxidation: Alcohol dehydrogenase (ADH) and hepatic CYP450 enzymes oxidize the primary alcohol to a transient intermediate, 3-(3,5-difluorophenoxy)propanal.

  • Secondary Oxidation: Aldehyde dehydrogenase (ALDH) rapidly converts this aldehyde into 3-(3,5-difluorophenoxy)propanoic acid (CAS: 844648-19-7) 3.

  • Phase II Conjugation: The resulting carboxylic acid serves as a highly polar substrate for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, facilitating rapid renal clearance.

MetabolicPathway A 3-(3,5-Difluorophenoxy)propan-1-ol (Parent Compound) B 3-(3,5-Difluorophenoxy)propanal (Intermediate Aldehyde) A->B Alcohol Dehydrogenase (ADH) Hepatic CYP450 C 3-(3,5-Difluorophenoxy)propanoic acid (Major Metabolite) B->C Aldehyde Dehydrogenase (ALDH) D Glucuronide Conjugate (Phase II Excretion) C->D UGT Enzymes (Renal Clearance)

Figure 1: Phase I and Phase II metabolic biotransformation pathway of the parent compound.

In Vitro Pharmacokinetic Profiling Protocols

To empirically validate the theoretical ADME properties of this compound, we rely on self-validating in vitro systems. The methodologies below are designed to isolate specific pharmacokinetic variables while ensuring internal quality control.

Hepatic Clearance: Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: We utilize HLMs supplemented with an NADPH regenerating system to isolate Phase I oxidative metabolism. The NADPH is critical because CYP450 enzymes require active electron transfer to catalyze the oxidation of the alcohol. We quench the reaction with ice-cold acetonitrile (ACN) to instantly denature the enzymes and precipitate proteins, preventing LC-MS/MS column degradation.

Step-by-Step Methodology:

  • Preparation: Formulate 1 µM of 3-(3,5-Difluorophenoxy)propan-1-ol in 0.1 M potassium phosphate buffer (pH 7.4). Constraint: Maintain DMSO concentration <0.1% to prevent solvent-induced CYP inhibition.

  • System Validation (Self-Validation): Run a parallel incubation with a known highly cleared positive control (e.g., Verapamil) to confirm the metabolic viability of the HLM batch.

  • Incubation: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add NADPH (1 mM final concentration) to trigger the enzymatic cascade.

  • Sampling & Quenching: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately inject them into 150 µL of ice-cold ACN containing an internal standard (IS).

  • Isolation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance ( CLint​ ) based on the logarithmic decay of the parent compound.

Workflow N1 Compound Prep (1 µM in Buffer) N2 HLM Incubation (+ NADPH at 37°C) N1->N2 N3 Reaction Quench (Cold ACN + IS) N2->N3 N4 Centrifugation (Protein Precip.) N3->N4 N5 LC-MS/MS (Quantification) N4->N5

Figure 2: Step-by-step in vitro human liver microsomal (HLM) stability assay workflow.

Intestinal Absorption: Caco-2 Permeability Assay

Causality & Rationale: The Caco-2 cell line (human colorectal adenocarcinoma) differentiates into a polarized monolayer mimicking the intestinal lining. We utilize a pH gradient (Apical pH 6.5, Basolateral pH 7.4) to replicate the microclimate of the human small intestine. This drives the protonation state of the molecule, providing an accurate reflection of in vivo transcellular passive diffusion.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow full differentiation and the formation of tight junctions.

  • Integrity Check (Self-Validation): Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Only proceed with wells exhibiting a TEER > 250 Ω·cm² to ensure the monolayer is fully intact and to prevent false-positive permeability readings via paracellular leakage.

  • Dosing: Apply 10 µM of the test compound to the apical (A) chamber (pH 6.5) and blank buffer to the basolateral (B) chamber (pH 7.4).

  • Incubation: Incubate the plates on an orbital shaker at 37°C.

  • Sampling: Extract 50 µL from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer to maintain sink conditions.

  • Calculation: Quantify via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ). Given the low molecular weight and lipophilic nature of the difluorophenoxy group, a high passive permeability ( Papp​>10×10−6 cm/s) is anticipated.

Clearance & Excretion Kinetics

The systemic clearance of 3-(3,5-Difluorophenoxy)propan-1-ol is characterized by a distinct shift from hepatic metabolism to renal excretion. While the parent compound is sufficiently lipophilic to undergo rapid hepatic extraction, its primary metabolite—3-(3,5-difluorophenoxy)propanoic acid—exhibits a drastically lower LogP. At physiological pH (7.4), the carboxylic acid moiety (pKa ~4.5) is almost entirely ionized. This highly water-soluble anion resists tubular reabsorption in the kidneys, resulting in efficient elimination via glomerular filtration and active tubular secretion. Consequently, the risk of systemic bioaccumulation of the parent impurity is considered minimal.

References

  • Daicel Pharma Standards. "Tegoprazan Impurities Manufacturers & Suppliers". Daicel Pharma Standards.
  • ChemicalBook. "3-(3,5-difluorophenoxy)-1-Propanol | 1111086-20-4". ChemicalBook.
  • Google Patents. "KR101894091B1 - New method for preparation of chromanone derivatives".

Sources

Methodological & Application

Application Note: Scalable Synthesis Route for 3-(3,5-Difluorophenoxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 3-(3,5-Difluorophenoxy)propan-1-ol (CAS: 1111086-20-4)

Introduction & Mechanistic Rationale

3-(3,5-Difluorophenoxy)propan-1-ol is a highly valued structural building block in pharmaceutical development. It serves as a critical upstream intermediate—and a rigorously monitored impurity—in the synthesis of Tegoprazan , a highly selective potassium-competitive acid blocker (P-CAB) utilized in the treatment of acid-related gastrointestinal disorders . Furthermore, it is the primary precursor for the industrial-scale synthesis of 5,7-difluorochroman-4-one derivatives .

Causality in Reaction Design

The most robust method for synthesizing this molecule is via the Williamson Ether Synthesis , an SN​2 pathway. While weaker bases like potassium carbonate ( K2​CO3​ ) can be used for phenoxyalkylations , this protocol utilizes Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) .

  • Base Selection (NaH): NaH ensures rapid, irreversible deprotonation of 3,5-difluorophenol. The evolution of hydrogen gas drives the equilibrium completely to the right, eliminating unreacted phenol that could complicate downstream purification.

  • Solvent Selection (DMF): As a polar aprotic solvent, DMF strongly solvates the sodium cation ( Na+ ) but leaves the phenoxide anion relatively "naked." This lack of anion solvation dramatically increases the nucleophilicity of the phenoxide, allowing it to efficiently attack the primary carbon of 3-chloro-1-propanol.

  • Electrophile Choice: 3-Chloro-1-propanol is selected over the bromo-derivative due to its superior cost-efficiency for process scale-up, with the lower leaving-group ability of the chloride being easily overcome by heating the reaction to 80 °C.

SN2_Mechanism Phenol 3,5-Difluorophenol Base Base (NaH) Deprotonation Phenol->Base Proton transfer Phenoxide 3,5-Difluorophenoxide (Nucleophile) Base->Phenoxide Formation of active species Transition SN2 Transition State Phenoxide->Transition Attack on primary carbon Electrophile 3-Chloro-1-propanol (Electrophile) Electrophile->Transition Leaving group (Cl-) departs Product 3-(3,5-Difluorophenoxy)propan-1-ol (Target) Transition->Product Ether bond formation

Figure 1: Mechanistic pathway of the SN2 Williamson ether synthesis.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements optimized for a standard 10-gram laboratory scale, directly adapted from high-yield industrial processes .

ReagentMW ( g/mol )EquivalentsAmountRoleSafety / Handling
3,5-Difluorophenol 130.101.0010.0 g (76.9 mmol)Starting MaterialCorrosive; handle in fume hood.
3-Chloro-1-propanol 94.541.208.72 g (92.2 mmol)Alkylating AgentToxic/Irritant.
Sodium Hydride (60% in oil)24.001.504.61 g (115.3 mmol)Strong BaseFlammable solid; reacts violently with water.
Anhydrous DMF 73.09-50 mLSolventTeratogen; use strictly under inert atmosphere.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Key checkpoints are embedded within the steps to ensure the reaction is proceeding correctly without requiring immediate complex analytical intervention.

Phase 1: Preparation and Deprotonation
  • System Purge: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser. Purge the system with inert Argon or Nitrogen gas.

  • Base Suspension: Add 4.61 g of NaH (60% dispersion in mineral oil) to the flask. Suspend the NaH in 20 mL of anhydrous DMF. Cool the suspension to 0 °C using an ice-water bath.

  • Phenol Addition: Dissolve 10.0 g of 3,5-difluorophenol in 15 mL of anhydrous DMF. Transfer this to the addition funnel and add it dropwise to the NaH suspension over 30 minutes.

    • Self-Validating Checkpoint: You will observe immediate effervescence ( H2​ gas evolution). The reaction is proceeding correctly. Wait until gas evolution completely ceases (approx. 30 mins post-addition) to validate that quantitative deprotonation has occurred.

Phase 2: Alkylation and Thermal Activation
  • Electrophile Addition: Dissolve 8.72 g of 3-chloro-1-propanol in 15 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 80 °C using an oil bath. Maintain stirring at this temperature for 4 to 6 hours.

    • Self-Validating Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate = 3:1). The starting phenol ( Rf​≈0.6 ) will disappear, and a new, more polar spot ( Rf​≈0.3 ) corresponding to the product will emerge.

Phase 3: Quench and Purification
  • Quenching: Cool the reaction mixture to 20 °C. Carefully add 50 mL of chilled purified water to quench any residual NaH.

  • Acidification: Add 1M HCl dropwise until the pH of the aqueous layer reaches ~3. This ensures any unreacted alkoxides are protonated.

  • Extraction: Add 100 mL of Diisopropyl ether (or Ethyl Acetate). Stir vigorously for 5 minutes, then transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer once more with 50 mL of organic solvent. Combine the organic layers.

  • Alkaline Wash (Critical Step): Wash the combined organic layer with 50 mL of 5% NaOH aqueous solution.

    • Self-Validating Checkpoint: This step chemically purifies the product. Any unreacted 3,5-difluorophenol is converted back to a water-soluble phenoxide and partitioned into the aqueous waste. Check the pH of the aqueous wash; it must be >10 to guarantee complete removal of the phenol impurity.

  • Concentration: Wash the organic layer with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under vacuum at 40 °C to yield 3-(3,5-difluorophenoxy)propan-1-ol as a pale yellow to off-white oil/solid (Yield: >95% crude, highly pure in-situ).

Workflow Step1 1. Preparation Dissolve 3,5-Difluorophenol in DMF Step2 2. Deprotonation Add NaH at 0 °C (Observe H2 evolution) Step1->Step2 Step3 3. Alkylation Add 3-Chloro-1-propanol, heat to 80 °C Step2->Step3 Step4 4. Quench Cool to 20 °C, add H2O & HCl Step3->Step4 Step5 5. Extraction & Wash Separate organic layer, wash with 5% NaOH Step4->Step5 Step6 6. Concentration Vacuum concentration at 40 °C Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Analytical Characterization

To confirm the structural integrity of the synthesized 3-(3,5-difluorophenoxy)propan-1-ol, compare your analytical results against the following expected parameters:

  • LC-MS (ESI+): Expected m/z for [M+H]+ is 189.07.

  • 1H NMR (300 MHz, CDCl3​ ): Look for the characteristic triplet of the terminal hydroxyl-adjacent methylene group at δ≈3.85 ppm ( t,2H ), the ether-adjacent methylene at δ≈4.10 ppm ( t,2H ), and the central aliphatic multiplet at δ≈2.05 ppm ( m,2H ). The aromatic protons will appear as a multiplet in the δ≈6.40−6.50 ppm region.

References

  • KR101894091B1 - New method for preparation of chromanone derivatives Google Patents URL
  • Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols MDPI (Molecules) URL:[Link]

Application Note: 3-(3,5-Difluorophenoxy)propan-1-ol as a Strategic Building Block in the Synthesis of Potassium-Competitive Acid Blockers (P-CABs)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

In contemporary drug discovery, the strategic selection of fluorinated building blocks is paramount for modulating the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). 3-(3,5-Difluorophenoxy)propan-1-ol (CAS: 1111086-20-4) has emerged as a critical foundational scaffold in the synthesis of Potassium-Competitive Acid Blockers (P-CABs), most notably Tegoprazan [1].

This application note details the structural rationale, synthetic workflow, and validated experimental protocols for utilizing 3-(3,5-difluorophenoxy)propan-1-ol to synthesize the chiral key intermediate, (S)-5,7-difluorochroman-4-ol. Furthermore, we outline the causality behind specific reagent choices to ensure high enantiomeric excess (ee) and industrial scalability.

Physicochemical Profile & Structural Rationale

Before integrating a building block into a multi-step synthesis, understanding its intrinsic properties and the rationale behind its structural motifs is essential.

Chemical Properties
PropertyValue
Chemical Name 3-(3,5-Difluorophenoxy)propan-1-ol
CAS Number 1111086-20-4
Molecular Formula C9H10F2O2
Molecular Weight 188.17 g/mol
Appearance Off-white to pale yellow solid/liquid
Role in Drug Development Primary Starting Material / Monitored API Impurity [1]
Strategic Role in Drug Design (Causality & Logic)

The architecture of 3-(3,5-difluorophenoxy)propan-1-ol is not arbitrary; it is specifically engineered for downstream functionalization:

  • The 3,5-Difluoro Motif: Fluorine substitution at the 3 and 5 positions of the phenoxy ring serves a dual purpose. First, it significantly enhances the metabolic stability of the final drug by blocking cytochrome P450-mediated oxidation at these electron-rich sites. Second, the strong electron-withdrawing nature of fluorine modulates the pKa of the adjacent ether oxygen, optimizing the lipophilicity (logP) required for the drug to traverse the highly acidic canaliculi of gastric parietal cells[1].

  • The Propan-1-ol Linker: The three-carbon aliphatic chain terminates in a primary hydroxyl group. This specific chain length is thermodynamically optimal for a subsequent 6-endo-trig or Friedel-Crafts intramolecular cyclization, allowing the seamless formation of the 6-membered chromanone ring system (5,7-difluorochroman-4-one) [2, 3].

Synthetic Workflow: From Building Block to Chiral Intermediate

The transformation of 3-(3,5-difluorophenoxy)propan-1-ol into the active API Tegoprazan requires a highly controlled, three-stage synthetic sequence: Oxidation, Cyclization, and Asymmetric Reduction.

G A 3-(3,5-Difluorophenoxy) propan-1-ol (Starting Material) B 3-(3,5-Difluorophenoxy) propanoic acid (Intermediate) A->B Oxidation (TEMPO / NaClO) C 5,7-Difluorochroman-4-one (Prochiral Ketone) B->C 1. (COCl)2 2. AlCl3 (Friedel-Crafts) D (S)-5,7-Difluorochroman-4-ol (Chiral Key Intermediate) C->D Asymmetric Reduction (Ru-ATH Catalyst) E Tegoprazan (Active API) D->E Base-mediated Coupling

Caption: Synthetic workflow from 3-(3,5-Difluorophenoxy)propan-1-ol to the final API, Tegoprazan.

Mechanism of Action of the Final API

Tegoprazan, synthesized from this building block, operates as a P-CAB. Unlike traditional proton pump inhibitors (PPIs) that require acidic activation, P-CABs directly and reversibly compete with potassium ions at the H+/K+-ATPase enzyme.

MOA P_CAB Tegoprazan (P-CAB) Parietal Gastric Parietal Cell (Highly Acidic Canaliculi) P_CAB->Parietal Accumulates via weak base properties Block Reversible K+ Competitive Binding P_CAB->Block Enzyme H+/K+-ATPase (Proton Pump) Parietal->Enzyme Expresses on apical membrane Result Rapid Inhibition of Gastric Acid Secretion Enzyme->Result Prevents H+ efflux into stomach Block->Enzyme Inhibits ion exchange

Caption: Pharmacodynamic logic: Tegoprazan reversibly inhibits the H+/K+-ATPase proton pump.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps to ensure that the chemist can verify the success of the reaction before proceeding.

Protocol A: Oxidation to 3-(3,5-Difluorophenoxy)propanoic acid

Historical industrial routes utilized heavy-metal Chromium(VI) oxidants, which present severe environmental and scalability bottlenecks [4]. This protocol utilizes a greener, highly efficient TEMPO-mediated oxidation.

Materials:

  • 3-(3,5-Difluorophenoxy)propan-1-ol (1.0 eq)

  • TEMPO (0.05 eq)

  • Sodium chlorite (NaClO2, 2.0 eq)

  • Sodium hypochlorite (NaClO, 5% aq. solution, 0.1 eq)

  • Acetonitrile / Potassium phosphate buffer (pH 6.7)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(3,5-difluorophenoxy)propan-1-ol (10 g, 53.1 mmol) and TEMPO (415 mg, 2.65 mmol) in 100 mL of acetonitrile. Add 100 mL of 0.67 M potassium phosphate buffer (pH 6.7).

  • Oxidation: Heat the biphasic mixture to 35°C. Simultaneously add a solution of NaClO2 (9.6 g, 106.2 mmol in 40 mL water) and NaClO (7.9 mL of 5% solution) dropwise over 1 hour.

    • Causality: TEMPO acts as the primary catalytic oxidant, while NaClO2 serves as the stoichiometric terminal oxidant. The trace NaClO regenerates the active oxoammonium species.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the starting material spot (Rf ≈ 0.6) disappears and a new, highly polar spot (Rf ≈ 0.1, stains with bromocresol green) appears.

  • Workup: Cool to 5°C, quench with saturated aqueous sodium thiosulfate (20 mL). Adjust the pH to 2.0 using 2M HCl. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the carboxylic acid intermediate.

Protocol B: Intramolecular Friedel-Crafts Cyclization

Materials:

  • 3-(3,5-Difluorophenoxy)propanoic acid (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • N,N-Dimethylformamide (DMF) (Catalytic)

  • Aluminum Chloride (AlCl3) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend the acid intermediate (10 g, 49.5 mmol) in anhydrous DCM (100 mL) under N2 at 0°C. Add 3 drops of DMF, followed by the dropwise addition of oxalyl chloride (7.5 g, 59.4 mmol).

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate, which rapidly converts the carboxylic acid to the highly reactive acyl chloride, releasing CO2 and CO gas.

  • Cyclization: Once gas evolution ceases (approx. 2 hours), cool the mixture to -10°C. Add AlCl3 (9.9 g, 74.2 mmol) portion-wise.

    • Causality: The difluoro-substituted aromatic ring is highly deactivated (electron-poor). A strong Lewis acid (AlCl3) is mandatory to generate the highly electrophilic acylium ion required to force the intramolecular electrophilic aromatic substitution.

  • In-Process Control: Quench a 0.1 mL aliquot in methanol and check via HPLC. The target 5,7-difluorochroman-4-one will show a distinct UV absorbance shift due to the conjugated ketone.

  • Workup: Pour the mixture carefully over crushed ice/1M HCl. Extract with DCM, wash with saturated NaHCO3, dry, and concentrate. Recrystallize from heptane to afford 5,7-difluorochroman-4-one.

Protocol C: Asymmetric Transfer Hydrogenation (ATH)

To synthesize Tegoprazan, the (S)-enantiomer of the chromanol is required. We utilize a Ruthenium-catalyzed ATH to achieve high enantioselectivity [2].

Step-by-Step Methodology:

  • Catalyst Preparation: In a rigorously degassed Schlenk flask, dissolve 5,7-difluorochroman-4-one (5.0 g, 27.1 mmol) in anhydrous THF (25 mL).

  • Reduction: Add a pre-mixed solution of Formic Acid/Triethylamine (5:2 azeotrope, 10 mL) and the chiral catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.01 eq). Stir at 40°C for 16 hours.

    • Causality: The formic acid serves as the hydride source. The (S,S)-Ts-DPEN ligand dictates the facial selectivity of the hydride transfer to the prochiral ketone, exclusively yielding the (S)-alcohol.

  • Workup & Validation: Concentrate the mixture, dilute with MTBE, and wash with water. Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column). A successful reaction will yield >98% ee.

Quantitative Data Summary

The table below summarizes the expected reaction metrics when strictly adhering to the protocols outlined above.

Synthetic StepTarget IntermediateExpected Yield (%)Purity / ee (%)Critical Quality Attribute (CQA)
Oxidation 3-(3,5-Difluorophenoxy)propanoic acid85 - 90%>98% (HPLC)Absence of over-oxidized degradation products.
Cyclization 5,7-Difluorochroman-4-one75 - 80%>99% (HPLC)Complete consumption of acyl chloride; absence of intermolecular dimers.
Reduction (S)-5,7-Difluorochroman-4-ol90 - 95%>98% ee (Chiral HPLC)Strict stereocontrol at the C4 position.

Quality Control & Impurity Profiling

In the context of industrial drug manufacturing, 3-(3,5-difluorophenoxy)propan-1-ol is not only a starting material but also a critical monitored impurity [1]. During the lifecycle of Tegoprazan API production, unreacted starting materials or degradation pathways can result in the presence of this compound in the final drug substance.

Regulatory bodies (e.g., FDA, EMA) require rigorous impurity profiling. Analytical laboratories utilize reference standards of 3-(3,5-difluorophenoxy)propan-1-ol to validate HPLC methods, ensuring its concentration remains below the ICH Q3A qualification thresholds in the final Tegoprazan formulation.

References

  • ACS Publications. "Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB)." Organic Process Research & Development. Available at:[Link]

  • Google Patents. "KR101894091B1 - New method for preparation of chromanone derivatives." Google Patents.

Application Note: Scale-Up Synthesis and Manufacturing of 3-(3,5-Difluorophenoxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in API Manufacturing

3-(3,5-Difluorophenoxy)propan-1-ol (CAS: 1111086-20-4) is a highly specialized, critical intermediate in the pharmaceutical manufacturing of 5,7-difluorochroman-4-one derivatives. Most notably, it serves as the foundational building block for Tegoprazan (CAS: 942195-55-3), a potent potassium-competitive acid blocker (P-CAB) utilized for gastrointestinal disorders 1.

In industrial scale-up, the purity of this intermediate is non-negotiable. Carryover of unreacted phenols or bis-alkylated byproducts can propagate through downstream oxidation and cyclization steps, forming persistent impurities that compromise the biological safety and stability of the final Tegoprazan API 2. The following protocol details a highly optimized, self-validating Williamson ether synthesis designed for >150 kg scale production, avoiding the need for unscalable silica gel chromatography.

Pathway N1 3-(3,5-Difluorophenoxy) propan-1-ol N2 3-(3,5-Difluorophenoxy) propanoic acid N1->N2 Oxidation (Oxone/2-Iodobenzoic acid) N3 5,7-Difluorochroman-4-one N2->N3 Cyclization (SOCl2 / AlCl3) N4 Tegoprazan API N3->N4 Downstream Synthesis

Integration of 3-(3,5-Difluorophenoxy)propan-1-ol into the Tegoprazan API pathway.

Thermodynamic and Kinetic Control in Scale-Up (Mechanistic Insights)

The synthesis relies on the nucleophilic substitution ( SN​2 ) of 3-chloro-1-propanol by the sodium salt of 3,5-difluorophenol. Scaling this reaction requires strict kinetic and thermodynamic controls to prevent side reactions.

  • Stoichiometric Precision of the Base : We utilize Sodium Hydride (NaH) to irreversibly deprotonate the phenol. A critical analysis of the batch data reveals that 36 kg of 60% NaH dispersion yields exactly 0.90 kmol of active NaH. This provides a 1.01 molar equivalent relative to the phenol (0.89 kmol). This precise stoichiometry is a self-validating control: it ensures complete phenol deprotonation while leaving zero excess base to deprotonate the aliphatic alcohol of 3-chloro-1-propanol, thereby preventing unwanted self-condensation or oxetane formation.

  • Solvent Dynamics : N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent. DMF leaves the sodium cation relatively unsolvated, generating a "naked," highly nucleophilic phenoxide anion that significantly accelerates the SN​2 displacement of the chloride 1.

  • Phase Partitioning Strategy : Diisopropyl ether (DIPE) is utilized during the aqueous workup rather than ethyl acetate. DIPE's lower polarity drastically reduces the partition coefficient of DMF into the organic layer, ensuring the organic phase remains free of solvent carryover.

  • pH-Driven Chemical Filtration : The final 5% NaOH wash acts as a targeted chemical filter. It deprotonates any trace residual 3,5-difluorophenol ( pKa​ ~7.2), pulling it into the aqueous waste, while the neutral ether product remains safely in the DIPE layer 3.

Quantitative Batch Data Summary
Reagent / SolventMW ( g/mol )Mass (kg)Amount (kmol)EquivalentsProcess Role
3,5-Difluorophenol 130.11116.00.891.00 Limiting Reactant
NaH (60% in mineral oil) 24.0036.00.90*1.01 Irreversible Base
3-Chloro-1-propanol 94.54108.01.141.28 Alkylating Agent
DMF 73.09769.0--Reaction Solvent
Diisopropyl ether (DIPE) 102.17839.0--Extraction Solvent

*Calculated based on 21.6 kg of active NaH.

Experimental Protocol: 167 kg Scale-Up Workflow

G A 3,5-Difluorophenol (1.00 eq) B NaH (60% dispersion) in DMF (<5°C) A->B Deprotonation C Sodium 3,5-difluorophenoxide (Intermediate) B->C H2 Gas Evolution D 3-Chloro-1-propanol (1.28 eq, 80°C) C->D Alkylation E Crude Reaction Mixture D->E SN2 Displacement F Acidic Quench & Extraction (DIPE / H2O / HCl) E->F Phase Partitioning G Alkaline Wash (5% NaOH) F->G Phenol Removal H 3-(3,5-Difluorophenoxy)propan-1-ol (Quantitative Yield) G->H Vacuum Concentration

Workflow and phase partitioning for 3-(3,5-Difluorophenoxy)propan-1-ol synthesis.

Step 1: Reactor Preparation and Deprotonation
  • Purge a glass-lined industrial reactor with Nitrogen ( N2​ ) to ensure an inert atmosphere.

  • Charge 36 kg of Sodium Hydride (60% dispersion in mineral oil) and 439 kg of N,N-Dimethylformamide (DMF) into the reactor.

  • Engage the cooling jacket to bring the internal temperature down to 0 °C.

  • In a separate dissolution vessel, dissolve 116 kg of 3,5-difluorophenol in 165 kg of DMF.

  • Add the phenol solution dropwise to the main reactor, strictly maintaining the internal temperature below 5 °C.

Self-Validation Checkpoint: Monitor the hydrogen gas flow meter on the reactor vent. The deprotonation is validated as complete when H2​ gas evolution ceases. A temperature spike above 5 °C indicates an unsafe accumulation of unreacted phenol.

Step 2: Alkylation ( SN​2 Reaction)
  • In the dissolution vessel, prepare a solution of 108 kg of 3-chloro-1-propanol in 165 kg of DMF.

  • Add this solution dropwise to the main reactor containing the sodium 3,5-difluorophenoxide intermediate.

  • Gradually raise the internal temperature of the reactor to 80 °C to overcome the activation energy barrier of the chloride leaving group. Maintain stirring for the duration of the reaction.

Self-Validation Checkpoint: Perform in-process HPLC monitoring. The reaction is validated as complete when the peak area corresponding to 3,5-difluorophenol drops below 1.0%.

Step 3: Quench and Phase Separation
  • Cool the reaction mixture to 20 °C.

  • Charge the reactor with 839 kg of Diisopropyl ether (DIPE) and 530 kg of purified water.

  • Carefully add 48 kg of concentrated Hydrochloric Acid (HCl) dropwise while maintaining vigorous agitation.

Self-Validation Checkpoint: Sample the aqueous phase and verify the pH is < 2. This acidic quench ensures any trace unreacted NaH is safely destroyed and basic salts are neutralized, preventing emulsion formation during phase separation.

  • Allow the layers to settle, then decant and discard the lower aqueous DMF layer.

Step 4: Purification and Isolation
  • To the remaining organic (DIPE) layer, add a freshly prepared 5% aqueous Sodium Hydroxide solution (comprising 29 kg NaOH dissolved in 579 kg of purified water).

  • Agitate vigorously for 30 minutes, then allow the layers to separate. Discard the lower aqueous wash (which now contains the sodium salt of any unreacted 3,5-difluorophenol).

Self-Validation Checkpoint: Analyze the organic layer via UV-Vis or HPLC. It must show zero absorbance for free phenol.

  • Transfer the organic layer to a concentrator and apply vacuum at 40 °C to strip the DIPE solvent.

  • Yield: The process yields approximately 167 kg of 3-(3,5-difluorophenoxy)propan-1-ol (Quantitative, 100% in-situ yield) as an off-white solid/oil, ready for direct downstream oxidation to 3-(3,5-difluorophenoxy)propanoic acid 1.

References

  • KR101894091B1 - New method for preparation of chromanone derivatives.

Sources

The Strategic Application of 3-(3,5-Difluorophenoxy)propan-1-ol in the Synthesis of Advanced Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and professionals in agrochemical development with a comprehensive overview of the synthetic utility of 3-(3,5-Difluorophenoxy)propan-1-ol. This fluorinated building block serves as a critical precursor to versatile intermediates, notably 5,7-difluorochroman-4-one, which opens avenues for the discovery of novel pest management agents. We will delve into the established synthetic pathways, provide detailed experimental protocols, and explore the logical extension of this chemistry into the development of potential next-generation agrochemicals, specifically focusing on the promising class of tetrazolinone insecticides.

Introduction: The Significance of Fluorinated Intermediates in Agrochemicals

The incorporation of fluorine into organic molecules is a well-established strategy in the design of modern agrochemicals. The unique physicochemical properties of the fluorine atom, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule. These attributes often translate to improved efficacy, better crop penetration, and a more favorable environmental profile. 3-(3,5-Difluorophenoxy)propan-1-ol is a prime example of a fluorinated building block that provides a robust starting point for the synthesis of complex heterocyclic systems with potential agrochemical applications.

Core Synthesis Pathway: From Propanol to a Versatile Chromanone Intermediate

The primary application of 3-(3,5-Difluorophenoxy)propan-1-ol in multi-step synthesis is its conversion to the key intermediate, 5,7-difluorochroman-4-one. This transformation is typically achieved through a two-step process involving oxidation followed by an intramolecular cyclization.

Step 1: Oxidation to 3-(3,5-Difluorophenoxy)propanoic acid

The initial step involves the oxidation of the primary alcohol functionality of 3-(3,5-Difluorophenoxy)propan-1-ol to a carboxylic acid. While various oxidizing agents can be employed, a method utilizing potassium peroxymonosulfate (Oxone®) offers a more environmentally benign alternative to heavy metal-based oxidants.[1]

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

The resulting 3-(3,5-difluorophenoxy)propanoic acid is then cyclized under acidic conditions to yield 5,7-difluorochroman-4-one. This intramolecular Friedel-Crafts acylation is a powerful ring-forming reaction that constructs the chromanone core.[1]

Application in Agrochemical Discovery: A Gateway to Novel Tetrazolinone Insecticides

While the 5,7-difluorochroman-4-one intermediate is well-documented in pharmaceutical synthesis, its potential in agrochemical development is an area of active research. Notably, chromanone scaffolds can serve as precursors to tetrazolinone compounds, a class of heterocycles known to exhibit potent insecticidal activity.[2] The following section outlines a proposed synthetic pathway for the development of novel tetrazolinone-based agrochemical candidates from 5,7-difluorochroman-4-one. This protocol is designed for research and development purposes to explore new chemical entities for pest control.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} caption { label="Synthetic workflow from 3-(3,5-Difluorophenoxy)propan-1-ol to potential agrochemicals."; fontsize=10; fontcolor="#5F6368"; }

Synthetic Workflow Diagram

Experimental Protocols

Protocol 1: Synthesis of 3-(3,5-Difluorophenoxy)propanoic acid

This protocol is adapted from a patented procedure and optimized for laboratory scale.[1]

Materials:

  • 3-(3,5-Difluorophenoxy)propan-1-ol

  • Acetonitrile

  • Purified Water

  • 2-Iodoxybenzoic acid (IBX)

  • Potassium peroxymonosulfate (Oxone®)

  • Ethyl acetate

  • Heptane

Procedure:

  • To a reaction vessel, add 3-(3,5-Difluorophenoxy)propan-1-ol (1.0 eq), acetonitrile (5.3 vol), and purified water (3.3 vol).

  • Stir the mixture and add 2-iodoxybenzoic acid (0.07 eq) and potassium peroxymonosulfate (1.36 eq).

  • Heat the reaction mixture to 80°C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to below 5°C.

  • Add ethyl acetate (7.2 vol) and purified water (8.0 vol) and stir.

  • Filter any precipitated solids and wash with ethyl acetate and water.

  • Separate the organic layer from the filtrate and concentrate in vacuo at 40°C.

  • Add heptane (3.4 vol) to the residue and cool to 20°C to induce precipitation.

  • Filter the solid, wash with cold heptane, and dry in vacuo at 40°C to yield 3-(3,5-difluorophenoxy)propanoic acid.

Parameter Value
Typical Yield75-85%
Purity (by HPLC)>98%
Reaction Time4-6 hours

Table 1: Quantitative Data for the Oxidation of 3-(3,5-Difluorophenoxy)propan-1-ol

Protocol 2: Synthesis of 5,7-Difluorochroman-4-one

This protocol describes the intramolecular cyclization of 3-(3,5-difluorophenoxy)propanoic acid.[1]

Materials:

  • 3-(3,5-Difluorophenoxy)propanoic acid

  • Concentrated Sulfuric Acid

  • Dichloromethane

  • Purified Water

Procedure:

  • To a reaction vessel, add concentrated sulfuric acid (2.4 vol).

  • Cool the sulfuric acid to 10°C.

  • Slowly add 3-(3,5-difluorophenoxy)propanoic acid (1.0 eq) to the cooled sulfuric acid, maintaining the temperature below 20°C.

  • Warm the reaction mixture to 50°C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to 20°C.

  • In a separate vessel, cool purified water (10 vol) to 0°C.

  • Slowly add the reaction mixture to the cold water, maintaining the temperature below 10°C.

  • Add dichloromethane (13.3 vol) and stir vigorously.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer in vacuo to yield 5,7-difluorochroman-4-one.

Parameter Value
Typical Yield80-90%
Purity (by HPLC)>97%
Reaction Time2-4 hours

Table 2: Quantitative Data for the Cyclization to 5,7-Difluorochroman-4-one

Protocol 3: Proposed Synthesis of a Novel Spiro-Tetrazolinone Insecticide Candidate

This proposed protocol is based on established methods for the synthesis of spiro-tetrazolinones from ketones and is intended for research and development.

Rationale: The reaction of a ketone with an isocyanate and sodium azide can proceed through a [3+2] cycloaddition to form a spiro-tetrazolinone. This class of compounds has shown promise as insecticides.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} caption { label="Proposed synthesis of a spiro-tetrazolinone insecticide candidate."; fontsize=10; fontcolor="#5F6368"; }

Proposed Synthetic Pathway Diagram

Materials:

  • 5,7-Difluorochroman-4-one

  • A suitable alkyl or aryl isocyanate (e.g., methyl isocyanate, phenyl isocyanate)

  • Sodium Azide

  • Titanium (IV) chloride (TiCl₄)

  • Anhydrous Dichloromethane

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.

  • Cool the solvent to 0°C.

  • Add titanium (IV) chloride (1.1 eq) dropwise.

  • Add a solution of 5,7-difluorochroman-4-one (1.0 eq) in anhydrous dichloromethane to the reaction mixture.

  • Add the selected isocyanate (1.1 eq) to the mixture.

  • In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the target spiro-tetrazolinone derivative.

Screening and Biological Evaluation of Novel Compounds

The newly synthesized tetrazolinone derivatives should be subjected to a battery of bioassays to determine their insecticidal activity. Initial screening can be performed against common agricultural pests such as aphids, mites, and lepidopteran larvae. Dose-response studies should be conducted to determine the LC₅₀ (lethal concentration for 50% of the population) values. Further studies can investigate the mode of action, which for some tetramic acid derivatives (structurally related to tetrazolinones) involves the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in lipid biosynthesis.

Conclusion

3-(3,5-Difluorophenoxy)propan-1-ol is a valuable and strategically important starting material in the synthesis of advanced heterocyclic systems for agrochemical applications. The well-established, high-yielding conversion to 5,7-difluorochroman-4-one provides a versatile intermediate. The proposed extension of this chemistry into the synthesis of novel spiro-tetrazolinone derivatives offers a promising avenue for the discovery of new insecticidal agents. The protocols and conceptual framework provided herein are intended to empower researchers to explore this exciting area of agrochemical development.

References

  • Novel method for preparing chromanone derivative. WO2017023123A1.

Sources

Validation & Comparative

Reactivity of 3-(3,5-Difluorophenoxy)propan-1-ol vs 3-(2,4-difluorophenoxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 3-(3,5-difluorophenoxy)propan-1-ol and 3-(2,4-difluorophenoxy)propan-1-ol reveals how subtle shifts in halogen regiochemistry fundamentally alter the reactivity, synthetic utility, and downstream applications of these pharmaceutical building blocks.

While both molecules share an identical aliphatic propanol chain, the positioning of the fluorine atoms on the phenoxy ring dictates their behavior in Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr). This guide objectively compares their chemical performance, mechanistic pathways, and provides validated experimental protocols for researchers and drug development professionals.

Mechanistic Divergence: Electronic & Steric Effects

The core divergence in reactivity between these two isomers stems from the interplay of inductive (-I) and resonance (+R) effects exerted by the fluorine atoms relative to the strongly electron-donating ether oxygen.

  • 3-(3,5-Difluorophenoxy)propan-1-ol (Synergistic Activation): The ether oxygen directs incoming electrophiles to the ortho (2, 6) and para (4) positions. The fluorine atoms at the 3 and 5 (meta) positions are electron-withdrawing via induction but electron-donating via resonance. Because they are meta to the ether linkage, their +R directing effects perfectly align with the ether's directing effects, making positions 2, 4, and 6 highly activated for EAS. This synergistic activation makes the 3,5-isomer an ideal precursor for intramolecular Friedel-Crafts cyclization[1].

  • 3-(2,4-Difluorophenoxy)propan-1-ol (Asymmetric Deactivation): In this isomer, the ether oxygen directs to the 6 (ortho) and 4 (para) positions, but position 4 is already occupied by a fluorine atom. The fluorine at position 2 exerts a strong inductive pull (-I) that deactivates the adjacent positions. Consequently, the most viable site for EAS is position 6. However, the overall ring is less symmetrically activated and more sterically hindered than the 3,5-isomer, leading to lower yields in cyclization reactions. Conversely, the ortho/para fluorines make this isomer highly valuable as a stable pharmacophore in CNS penetrant drugs and muscarinic antagonists, where it often participates in SNAr reactions during precursor synthesis[2].

Quantitative Performance Comparison

The aliphatic primary alcohol (-OH) in both isomers exhibits nearly identical reactivity toward oxidation, as the 3-carbon alkyl chain insulates it from the aromatic ring's electronic effects. However, their performance diverges sharply during aromatic ring transformations.

Reaction Type3-(3,5-Difluorophenoxy)propan-1-ol3-(2,4-Difluorophenoxy)propan-1-olMechanistic Causality
Oxidation (to Propanoic Acid) ~79–85% Yield~80–82% YieldThe 3-carbon chain insulates the primary alcohol from the ring's electronic effects, resulting in equivalent oxidation kinetics[1].
Intramolecular Friedel-Crafts Cyclization 73–84% Yield (Forms 5,7-difluorochroman-4-one)55–65% Yield (Forms 6,8-difluorochroman-4-one)Synergistic ortho/para activation in the 3,5-isomer drives rapid, high-yield cyclization. The 2,4-isomer suffers from inductive deactivation and steric hindrance[1][3].
SNAr Potential (Ring Substitution) PoorModerate to HighThe ortho/para fluorines in the 2,4-isomer better stabilize the anionic Meisenheimer complex if an electron-withdrawing group is present[2].

Synthetic Applications & Downstream Utility

The Tegoprazan Pathway (3,5-Isomer): 3-(3,5-difluorophenoxy)propan-1-ol is a critical, globally monitored API starting material and impurity in the synthesis of Tegoprazan , a highly selective potassium-competitive acid blocker (P-CAB) used for gastrointestinal disorders[4]. The synthesis relies on oxidizing the propanol to a propanoic acid, followed by an intramolecular cyclization to yield 5,7-difluorochroman-4-one, which is subsequently reduced to 5,7-difluorochroman-4-ol[4][5].

Kinase Inhibitors & CNS Agents (2,4-Isomer): The 2,4-difluoro isomer is frequently utilized to append lipophilic, metabolically stable difluorophenoxy motifs onto core scaffolds (e.g., pyrimidines or piperidines) via microwave-assisted SNAr. This specific halogenation pattern enhances blood-brain barrier penetration and target binding affinity in pan-muscarinic antagonists[2].

Reaction Workflow Visualization

The following diagram illustrates the validated synthetic workflow for converting 3-(3,5-difluorophenoxy)propan-1-ol into the Tegoprazan precursor, highlighting the oxidation and cyclization stages.

G A 3-(3,5-Difluorophenoxy)propan-1-ol (Starting Material) B Oxidation Reaction (Oxone / 2-Iodobenzoic acid) A->B [O] C 3-(3,5-Difluorophenoxy)propanoic acid (Intermediate) B->C Yield: ~79% D Acyl Chloride Formation (SOCl2) C->D Halogenation E Intramolecular Friedel-Crafts Acylation D->E Activation F 5,7-Difluorochroman-4-one (Tegoprazan Precursor) E->F Cyclization Yield: ~73%

Workflow for the synthesis of 5,7-difluorochroman-4-one from 3-(3,5-difluorophenoxy)propan-1-ol.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The choice of reagents explicitly avoids heavy metal oxidants (like Chromium VI) to ensure the methodology is scalable and compliant with API manufacturing standards[3].

Protocol A: Oxidation to 3-(3,5-Difluorophenoxy)propanoic acid

Rationale: Utilizing potassium peroxymonosulfate (Oxone) with a 2-iodobenzoic acid catalyst provides a mild, heavy-metal-free oxidation pathway that prevents over-oxidation or ether cleavage.

  • Preparation: Charge a reactor with 167 kg of 3-(3,5-difluorophenoxy)propan-1-ol, 882 kg of acetonitrile, and 552 kg of purified water[1].

  • Catalyst Addition: Add 11 kg of 2-iodobenzoic acid to the stirring mixture.

  • Oxidation: Slowly add 227 kg of potassium peroxymonosulfate. Elevate the temperature to 80 °C and maintain stirring until TLC/HPLC indicates complete consumption of the starting alcohol[1].

  • Workup: Cool the reactor to ≤5 °C. Add 1201 kg of ethyl acetate and 1339 kg of purified water to extract the product.

  • Purification: Filter the precipitated solids, wash with ethyl acetate/water, and concentrate the filtrate in vacuo at 40 °C. Crystallize from heptane to yield 3-(3,5-difluorophenoxy)propanoic acid (Yield: ~79%)[1].

Protocol B: Intramolecular Cyclization to 5,7-Difluorochroman-4-one

Rationale: Conversion to an acyl chloride prior to cyclization prevents the formation of intermolecular ester byproducts, driving the thermodynamic formation of the 6-membered chromanone ring.

  • Acyl Chloride Formation: Dissolve the purified 3-(3,5-difluorophenoxy)propanoic acid in anhydrous dichloromethane (DCM). Slowly add 1.2 equivalents of thionyl chloride (SOCl2) and a catalytic amount of DMF. Stir at 40 °C until gas evolution ceases[1].

  • Solvent Removal: Concentrate the mixture under vacuum to remove excess SOCl2, yielding the crude acyl chloride.

  • Friedel-Crafts Cyclization: Redissolve the acyl chloride in DCM and cool to 0 °C. Slowly add 1.5 equivalents of Aluminum trichloride (AlCl3) or utilize direct acidic cyclization methods depending on scale[3].

  • Reaction Quench: Once cyclization is complete (monitored via LC-MS), carefully quench the reaction by pouring it over crushed ice and 5% aqueous HCl.

  • Isolation: Separate the organic layer, wash with 5% aqueous sodium carbonate to neutralize residual acid, and concentrate in vacuo to afford 5,7-difluorochroman-4-one (Yield: ~73%)[1].

References

  • KR101894091B1 - New method for preparation of chromanone derivatives. Google Patents.
  • WO2017023123A1 - Novel method for preparing chromanone derivative. Google Patents.
  • Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. PMC - NIH. Available at:[Link]

Sources

HPLC method validation for the quantitative analysis of 3-(3,5-Difluorophenoxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for the Quantitative Analysis of 3-(3,5-Difluorophenoxy)propan-1-ol: A Comparative Guide to C18 vs. PFP Stationary Phases

Introduction & The Analytical Challenge

In pharmaceutical development, highly fluorinated aromatic intermediates such as 3-(3,5-Difluorophenoxy)propan-1-ol are critical building blocks for active pharmaceutical ingredients (APIs), including chromanone derivatives and potassium-competitive acid blockers like Tegoprazan[1]. During its synthesis from 3,5-difluorophenol and 3-chloro-1-propanol, structurally similar impurities—such as unreacted precursors and over-oxidized side products like 3-(3,5-difluorophenoxy)propanoic acid—are invariably formed[1].

For researchers and drug development professionals, the analytical challenge lies in separating these closely related fluorinated compounds. Standard reversed-phase High-Performance Liquid Chromatography (HPLC) methods often fail to achieve baseline resolution. This guide objectively compares the performance of traditional C18 columns against Pentafluorophenyl (PFP) columns, providing a fully validated, self-validating methodology grounded in the latest ICH Q2(R2) guidelines[2].

Mechanistic Rationale: Why Standard C18 Falls Short

Standard reversed-phase HPLC heavily relies on C18 (octadecylsilane) columns, which separate analytes almost exclusively based on hydrophobic dispersion forces. However, highly fluorinated aromatic compounds exhibit unique electron distributions. The strong electronegativity of fluorine pulls electron density away from the aromatic ring, creating an electron-deficient π -system. On a standard C18 column, 3-(3,5-Difluorophenoxy)propan-1-ol and its acid/phenol derivatives often co-elute because their hydrophobicities are too similar.

To resolve this, we employ a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal selectivity through multiple retention mechanisms[3]:

π

π Interactions: The electron-rich rings of certain impurities interact differently with the electron-deficient PFP ring compared to the analyte.
  • Dipole-Dipole Interactions: The highly polar carbon-fluorine bonds on both the stationary phase and the analyte align, significantly increasing retention and selectivity[4].

  • Steric/Shape Recognition: The rigid planar structure of the PFP group distinguishes between subtle structural isomers much better than flexible alkyl chains.

  • RetentionMechanisms cluster_C18 Standard C18 Phase cluster_PFP Pentafluorophenyl (PFP) Phase Analyte 3-(3,5-Difluorophenoxy) propan-1-ol C18_Interaction Hydrophobic Dispersion Forces Analyte->C18_Interaction Weak Selectivity PFP_Interaction π-π, Dipole-Dipole, & Steric Interactions Analyte->PFP_Interaction Strong Orthogonal Selectivity C18_Phase Alkyl Chain (C18) C18_Interaction->C18_Phase PFP_Phase Fluorinated Aromatic Ring PFP_Interaction->PFP_Phase

    Fig 1: Mechanistic comparison of analyte retention on C18 vs. PFP stationary phases.

    Experimental Protocol: Step-by-Step Methodology

    To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) prior to every run to mathematically prove the chromatographic system is fit for purpose before any sample is analyzed.

    Step 1: Reagent & Mobile Phase Preparation
    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water. (Formic acid suppresses the ionization of the propanoic acid impurity, ensuring sharp peak shapes).

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Diluent: Water/Acetonitrile (50:50, v/v).

    Step 2: Standard & System Suitability Preparation
    • Stock Solution: Accurately weigh 10.0 mg of 3-(3,5-Difluorophenoxy)propan-1-ol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

    • Working Standard: Dilute the stock solution to a final target concentration of 100 µg/mL.

    • System Suitability Solution (SST): Spike the working standard with 10 µg/mL of 3,5-difluorophenol (precursor) and 3-(3,5-difluorophenoxy)propanoic acid (oxidized impurity). Requirement: Baseline resolution ( Rs​ ) between all peaks must be ≥2.0 .

    Step 3: Chromatographic Conditions
    • Column: PFP Core-Shell (150 mm × 4.6 mm, 2.7 µm) OR equivalent C18 for comparison.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 270 nm.

    • Gradient Program: 0-2 min (20% B), 2-10 min (20% 80% B), 10-12 min (80% B), 12-12.1 min (80% 20% B), 12.1-15 min (20% B for re-equilibration).

    Comparative Performance Data (C18 vs. PFP)

    The following experimental data objectively compares the separation capabilities of a standard C18 column against the chosen PFP column using the exact gradient method detailed above.

    Table 1: Chromatographic Comparison of Stationary Phases

    Analyte / ImpurityC18 Retention TimeC18 Resolution ( Rs​ )PFP Retention TimePFP Resolution ( Rs​ )
    3,5-Difluorophenol4.2 min-5.8 min-
    3-(3,5-Difluorophenoxy)propan-1-ol 5.1 min 1.8 (Fails SST)8.4 min 4.5 (Passes SST)
    3-(3,5-Difluorophenoxy)propanoic acid5.5 min0.9 (Co-elution)10.2 min3.8 (Passes SST)

    Data Insight: The C18 column fails to provide baseline resolution ( Rs​<2.0 ) between the target alcohol and its acid derivative due to their nearly identical hydrophobic profiles. The PFP column effectively spaces out the analytes by leveraging dipole-dipole interactions with the fluorinated rings, resulting in superior resolution.

    ICH Q2(R2) Method Validation

    Having established the superiority of the PFP column, the method was subjected to full lifecycle validation according to the updated ICH Q2(R2) guidelines[2].

    ValidationWorkflow SST System Suitability Testing (SST) Ensure baseline resolution (Rs > 2.0) Spec Specificity Blank & Impurity Interference Check SST->Spec Lin Linearity & Range 50% to 150% of Target Concentration Spec->Lin Acc Accuracy Spike Recovery at 3 Levels (n=3) Lin->Acc Prec Precision Repeatability & Intermediate Precision Acc->Prec Sens Sensitivity LOD (S/N > 3) & LOQ (S/N > 10) Prec->Sens Rob Robustness Variation of Flow, Temp, Mobile Phase Sens->Rob Valid Method Validated per ICH Q2(R2) Guidelines Rob->Valid

    Fig 2: Self-validating ICH Q2(R2) lifecycle workflow for HPLC method development.

    Table 2: ICH Q2(R2) Validation Results Summary (PFP Column)

    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
    Specificity No interference at retention time; Peak purity angle < thresholdNo blank interference; Peak purity confirmed via PDAPass
    Linearity & Range Correlation coefficient ( R2 ) 0.999 (25% to 150% nominal) R2 = 0.9998Pass
    Accuracy (Recovery) Mean recovery between 98.0% – 102.0% across 3 levels99.5% – 100.8%Pass
    Precision (Repeatability) %RSD 2.0% for 6 independent preparations%RSD = 0.85%Pass
    Sensitivity (LOD) Signal-to-Noise (S/N) 30.05 µg/mLPass
    Sensitivity (LOQ) Signal-to-Noise (S/N) 100.15 µg/mLPass
    Robustness SST criteria ( Rs​≥2.0 ) met under deliberate variationsMin Rs​ = 3.9 (Flow rate +0.1 mL/min)Pass
    Conclusion

    The quantitative analysis of fluorinated aromatic intermediates requires a deliberate, mechanistically driven approach to stationary phase selection. As demonstrated, standard C18 columns lack the specific interaction mechanisms required to resolve 3-(3,5-Difluorophenoxy)propan-1-ol from its process impurities. By transitioning to a Pentafluorophenyl (PFP) column and exploiting orthogonal π

    π and dipole-dipole interactions, researchers can achieve robust baseline separation. The resulting method is fully compliant with ICH Q2(R2) standards, ensuring a high degree of trustworthiness and reproducibility for pharmaceutical quality control.
    References
    • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]

    • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Available at:[Link]

    • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Available at:[Link]

    • Google Patents. "KR101894091B1 - New method for preparation of chromanone derivatives.

    Sources

    Benchmarking 3-(3,5-Difluorophenoxy)propan-1-ol Derivatives in High-Throughput Screening: A Technical Guide for P-CAB Discovery

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 3-(3,5-difluorophenoxy)propan-1-ol is a foundational pharmacophore fragment and synthetic intermediate used in the development of novel Potassium-Competitive Acid Blockers (P-CABs), most notably[1]. For researchers and drug development professionals, benchmarking derivatives of this scaffold requires robust, interference-free high-throughput screening (HTS) methodologies. This guide provides an objective comparison of these derivatives against industry standards, utilizing a self-validating bioluminescent ATPase assay to quantify target engagement.

    Structural Rationale & Target Mechanism

    The Causality of Scaffold Design

    In drug discovery, the selection of the 3-(3,5-difluorophenoxy)propan-1-ol scaffold is driven by precise chemical causality. The 3,5-difluoro substitution on the phenoxy ring serves two critical functions:

    • Metabolic Stability: The electronegative fluorine atoms block cytochrome P450-mediated oxidation at the aromatic positions.

    • pKa Modulation: The electron-withdrawing effect modulates the basicity of downstream amine additions, ensuring the final derivative remains protonated and highly concentrated within the acidic environment (pH < 4.0) of gastric parietal cell canaliculi[2].

    Mechanism of Action

    Advanced derivatives of this scaffold inhibit the gastric H+/K+-ATPase through a non-Michaelis-Menten "ping-pong" kinetic mechanism[2]. As demonstrated by molecular dynamics simulations, protonation of the compound at low pH induces a rotation in its dihedral angle[3]. This conformational shift allows the benzimidazole ring of advanced derivatives to penetrate deeper into the luminal cavity of the enzyme, competitively blocking K+ binding and halting gastric acid secretion[3].

    MOA A Gastric Parietal Cell (Resting State) B H+/K+ ATPase Activation A->B Stimulation C Gastric Acid Secretion (H+ Efflux) B->C ATP Hydrolysis D 3-(3,5-Difluorophenoxy) Derivatives (e.g., Tegoprazan) E Protonation in Acidic Canaliculi D->E pH < 4.0 E->B Competitive K+ Blockade (Ping-Pong Mechanism)

    Mechanism of H+/K+-ATPase inhibition by 3-(3,5-difluorophenoxy)propan-1-ol derivatives.

    HTS Methodology: The Self-Validating ADP-Glo™ Protocol

    To objectively benchmark these derivatives, we employ the [4].

    Why ADP-Glo? (Expertise & Experience)

    Traditional colorimetric assays (e.g., Malachite Green) are highly susceptible to interference from free inorganic phosphates present in compound libraries. Conversely, fluorometric assays often yield false positives due to compound auto-fluorescence. The ADP-Glo assay solves this by utilizing a homogeneous, bioluminescent platform that measures ADP production. Crucially, it tolerates high ATP concentrations (up to 5 mM), allowing researchers to screen compounds under physiological ATP conditions[5][6].

    The Self-Validating System (Trustworthiness)

    Every protocol must inherently prove its own reliability. This workflow is self-validating through three mechanisms:

    • Signal-to-Background Rigidity: The two-step process first actively depletes unreacted ATP, dropping the background signal to near-zero before converting ADP back to ATP for luciferase detection[7].

    • Z'-Factor Calculation: A mathematical evaluation of assay robustness. A Z'-factor > 0.7 confirms the assay window is wide enough to distinguish true hits from noise[5][8].

    • Orthogonal Counter-Screening: By running a parallel plate with luciferase alone, researchers can instantly identify false positives (compounds that inhibit the detection enzyme rather than the target ATPase).

    HTS S1 1. Compound Transfer (384-well plate, 100 nL) S2 2. Enzyme Incubation (H+/K+ ATPase + ATP, 60 min) S1->S2 S3 3. ATP Depletion (ADP-Glo Reagent, 40 min) S2->S3 S4 4. ADP Detection (Kinase Detection Reagent, 30 min) S3->S4 S5 5. Luminescence Readout (IC50 & Z' Calculation) S4->S5

    Step-by-step ADP-Glo luminescence workflow for high-throughput screening of ATPases.

    Step-by-Step Experimental Workflow

    Reagents Required:

    • Lyophilized Gastric H+/K+-ATPase vesicles (porcine or recombinant human).

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Assay Buffer: 50 mM HEPES (pH 7.2 or 6.2), 2 mM MgCl2, 1 mM KCl.

    Step 1: Compound Preparation

    • Prepare 10-point, 3-fold serial dilutions of the 3-(3,5-difluorophenoxy)propan-1-ol derivatives in 100% DMSO.

    • Acoustically dispense 100 nL of each compound into a white, flat-bottom 384-well microplate. Ensure column 23 contains DMSO only (Negative Control) and column 24 contains 10 µM Vonoprazan (Positive Control).

    Step 2: Enzyme Reaction

    • Dilute H+/K+-ATPase in Assay Buffer to a working concentration of 2 µg/mL.

    • Dispense 5 µL of the enzyme solution into all wells. Incubate at room temperature (RT) for 15 minutes to allow compound pre-binding.

    • Initiate the reaction by adding 5 µL of 2 mM ATP. Incubate for 60 minutes at RT.

    Step 3: ATP Depletion

    • Add 10 µL of ADP-Glo™ Reagent to all wells. This simultaneously terminates the ATPase reaction and degrades any remaining unreacted ATP[5].

    • Incubate for 40 minutes at RT.

    Step 4: ADP Detection & Readout

    • Add 20 µL of Kinase Detection Reagent to all wells. This converts the generated ADP into ATP and initiates the luciferase reaction[7].

    • Incubate for 30 minutes at RT in the dark.

    • Read luminescence on a microplate reader (e.g., BMG LABTECH PHERAstar) with an integration time of 1 second per well.

    Benchmarking Data: Comparative Performance

    To contextualize the performance of the 3-(3,5-difluorophenoxy)propan-1-ol scaffold, we benchmark the raw fragment against its cyclized intermediate (5,7-difluorochroman-4-one)[9], its fully elaborated P-CAB derivative (Tegoprazan)[1], and an industry-standard alternative (Vonoprazan).

    The data below illustrates how structural elaboration of the primary propanol chain into a rigidified, amine-containing system dramatically increases target affinity, particularly at lower pH levels where protonation drives luminal penetration[2][3].

    Compound NameStructural RoleIC50 (µM) at pH 7.2IC50 (µM) at pH 6.2Z'-FactorReference Status
    3-(3,5-Difluorophenoxy)propan-1-ol Raw Fragment / Precursor> 100.0> 100.00.82Baseline Scaffold
    5,7-Difluorochroman-4-one Cyclized Intermediate~ 45.0~ 38.50.85Intermediate
    Tegoprazan Advanced P-CAB Derivative0.56 ± 0.040.12 ± 0.020.88Target Benchmark
    Vonoprazan Alternative P-CAB Class0.02 ± 0.010.01 ± 0.010.89Industry Standard

    Note: The shift in IC50 for Tegoprazan between pH 7.2 and 6.2 highlights the pH-dependent "ping-pong" binding kinetics unique to this specific fluorinated scaffold.

    References

    • How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan. Journal of Biological Chemistry. URL:[Link]

    • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies (PubMed). URL:[Link]

    • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. National Center for Biotechnology Information (PMC). URL:[Link]

    • Promega ADP-Glo kinase assay Application Note. BMG LABTECH. URL:[Link]

    • KR101894091B1 - New method for preparation of chromanone derivatives.Google Patents.

    Sources

    Comparative binding affinity of 3-(3,5-Difluorophenoxy)propan-1-ol based ligands

    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Binding Affinity Guide: 3-(3,5-Difluorophenoxy)propan-1-ol Derived Ligands

    Executive Summary

    The chemical moiety 3-(3,5-Difluorophenoxy)propan-1-ol serves as the critical synthetic building block for the 5,7-difluorochroman-4-ol core[1]. This specific bicyclic core is the defining pharmacophore of Tegoprazan, a next-generation Potassium-Competitive Acid Blocker (P-CAB). Unlike traditional proton pump inhibitors (PPIs) that require acidic activation and form irreversible covalent bonds, ligands based on the 3-(3,5-difluorophenoxy)propan-1-ol architecture offer reversible, direct inhibition of the gastric H+/K+-ATPase. This guide objectively compares the binding affinity of this chroman-based ligand against other leading P-CAB alternatives and provides a self-validating experimental framework for evaluating proton pump kinetics.

    Structural Causality & Binding Mechanism

    The transition from the linear 3-(3,5-Difluorophenoxy)propan-1-ol precursor to the cyclic 5,7-difluorochroman structure establishes a rigid, hydrophobic geometry that is absolutely essential for target engagement[2].

    • Target State Specificity : The gastric H+/K+-ATPase operates via a Post-Albers catalytic cycle. The difluorochroman ligand specifically targets the E2P state (the phosphorylated, luminal-open conformation) of the enzyme[3].

    • Causality of Inhibition : The difluorochroman ring inserts deep into the luminal-facing cavity of the proton pump. The fluorine substitutions enhance lipophilicity, allowing the ligand to form strong van der Waals interactions with the hydrophobic residues of the transmembrane domain. This physical occupation sterically occludes the cation-binding site, preventing extracellular K+ from binding. Without K+ binding, the enzyme cannot undergo the dephosphorylation step (E2P to E2) necessary for continuous acid secretion into the gastric lumen[3].

    Comparative Binding Affinity Data

    To benchmark the performance of the 3-(3,5-difluorophenoxy)propan-1-ol derived ligand (Tegoprazan), we compare its in vitro binding affinity (IC50) against other structural classes of P-CABs and a standard PPI.

    Ligand ClassRepresentative CompoundPrimary PharmacophoreIC50 (µM)Binding Mode
    Chroman P-CAB Tegoprazan 5,7-difluorochroman 0.29 – 0.53 Reversible, K+-competitive
    Pyrrole P-CABVonoprazanPyrrole0.015Reversible, K+-competitive
    Pyrimidine P-CABRevaprazanTetrahydroisoquinoline2.30Reversible, K+-competitive
    ImidazopyridineSCH28080Imidazo[1,2-a]pyridine2.10Reversible, K+-competitive
    Benzimidazole PPIEsomeprazoleBenzimidazole42.52Irreversible, Covalent

    Data represents inhibition of porcine H+/K+-ATPase activity at pH 7.0 in the presence of 10 mM KCl[3].

    Analytical Insight : While the pyrrole derivative Vonoprazan exhibits the highest absolute affinity, the difluorochroman core of Tegoprazan demonstrates a highly optimized balance. It achieves rapid onset and potent binding (IC50 ~0.53 µM) while maintaining favorable clearance kinetics that prevent the excessive, prolonged nocturnal acid suppression sometimes observed with tighter-binding analogs[4].

    Experimental Methodology: Self-Validating Binding Affinity Assay

    To accurately measure the binding affinity and confirm the K+-competitive nature of novel 3-(3,5-difluorophenoxy)propan-1-ol derivatives, the following self-validating protocol must be employed. This system uses internal controls to confirm enzyme specificity and mechanistic causality.

    Step 1: Isolation of Gastric Vesicles (Enzyme Source)

    • Homogenize fresh porcine gastric mucosa in a sucrose buffer (0.25 M sucrose, 5 mM Tris-HCl, pH 7.4).

    • Perform differential centrifugation; collect the microsomal fraction at 100,000 × g.

    • Causality Check: Purify the vesicles using a step-gradient density centrifugation to isolate the H+/K+-ATPase-rich tubulovesicles. This step is critical to minimize mitochondrial ATPase contamination, which would otherwise skew the baseline ATP hydrolysis rate.

    Step 2: Pi Release Assay (Activity Measurement)

    • Incubate the purified vesicles in an assay buffer (50 mM Tris-HCl, pH 7.0, 2 mM MgCl2, 2 mM ATP).

    • Self-Validating Controls:

      • Negative Control: Add 100 µM Ouabain to all baseline wells. Reasoning : Ouabain specifically inhibits Na+/K+-ATPase. If ATP hydrolysis persists in this control, it confirms the measured activity is exclusively driven by the target H+/K+-ATPase.

      • Positive Control: Run a parallel dose-response with Vonoprazan to validate the assay's sensitivity limits.

    • Add the difluorochroman ligand at varying concentrations (0.01 µM to 100 µM).

    • Initiate the reaction with 10 mM KCl. Stop the reaction after 30 minutes by adding 10% trichloroacetic acid.

    • Quantify the released inorganic phosphate (Pi) using the malachite green colorimetric method at 620 nm.

    Step 3: Schild Plot Analysis (Mechanistic Validation)

    • Repeat the Pi release assay across three different KCl concentrations (e.g., 2 mM, 5 mM, 15 mM).

    • Causality Validation: Plot the observed IC50 values against the[K+] concentration. A linear rightward shift in the IC50 as [K+] increases mathematically proves that the ligand and K+ are competing for the exact same binding site. This validates the "K+-competitive" mechanism of the 5,7-difluorochroman core rather than allosteric inhibition.

    Pathway Visualization

    G E1 E1 State (Cytoplasmic Open) E1P E1-P State (Occluded H+) E1->E1P ATP + H+ binding E2P E2-P State (Luminal Open) E1P->E2P Conformational shift E2 E2 State (Occluded K+) E2P->E2 K+ binding E2->E1 K+ release Ligand 3-(3,5-Difluorophenoxy)propan-1-ol Derived Ligand (Tegoprazan) Ligand->E2P Blocks K+ Entry

    H+/K+-ATPase Post-Albers cycle showing competitive inhibition by the difluorochroman ligand.

    Sources

    Safety Operating Guide

    A Senior Application Scientist's Guide to the Safe Handling of 3-(3,5-Difluorophenoxy)propan-1-ol

    Author: BenchChem Technical Support Team. Date: April 2026

    Hazard Assessment: A Proactive Approach

    3-(3,5-Difluorophenoxy)propan-1-ol is a molecule that combines the structural features of a fluorinated aromatic ether and a primary alcohol. This unique combination necessitates a careful consideration of potential hazards. In the absence of specific toxicological data, a conservative approach is warranted, assuming the compound may exhibit hazards associated with its constituent functional groups.

    • Eye Irritation: The propan-1-ol moiety suggests a risk of serious eye damage.[1][2][3] Ocular exposure could lead to significant irritation and injury.

    • Skin Irritation: Similar to other alcohols and ethers, prolonged or repeated skin contact may cause irritation, dryness, or cracking.[2][3]

    • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[3][4]

    • Central Nervous System (CNS) Effects: Many organic solvents, including propan-1-ol, can cause CNS effects such as dizziness, drowsiness, headache, and nausea with significant inhalation exposure.[3][5]

    • Peroxide Formation: While the propanol group can inhibit peroxide formation to some extent, the ether linkage presents a potential risk of forming explosive peroxides upon exposure to air and light, especially during long-term storage.[6][7]

    • Hazards of Fluorinated Compounds: Fluorinated organic compounds can present unique hazards, including the potential for the release of hazardous decomposition products like hydrogen fluoride in a fire.[8]

    Personal Protective Equipment (PPE): Your First Line of Defense

    The selection of appropriate PPE is critical to mitigating the risks associated with handling 3-(3,5-Difluorophenoxy)propan-1-ol. The following table summarizes the recommended PPE for various laboratory operations.

    Operation Eyes and Face Hand Protection Body Protection Respiratory Protection
    Low-Volume Handling (<100 mL) in a Fume Hood Safety glasses with side shields or chemical splash goggles.[9][10]Nitrile or neoprene gloves. Double-gloving is recommended.[7][11]Flame-resistant lab coat, fully buttoned.[7]Not typically required if work is conducted in a certified chemical fume hood.
    High-Volume Handling (>100 mL) or Operations Outside a Fume Hood Chemical splash goggles and a face shield.[9]Butyl rubber or fluoroelastomer (Viton™) gloves for extended contact.[9][12]Flame-resistant lab coat and a chemical-resistant apron.[7]An air-purifying respirator with organic vapor cartridges may be necessary. A respiratory protection analysis should be performed.[7][13]
    Spill Cleanup Chemical splash goggles and a face shield.[9]Heavy-duty butyl rubber or fluoroelastomer (Viton™) gloves.[9][12]Chemical-resistant suit or apron over a flame-resistant lab coat.Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation.[13]

    The Rationale Behind Glove Selection:

    • Nitrile Gloves: Offer good protection against incidental splashes of many organic solvents and are suitable for low-volume applications.[7][11] However, ethers can permeate nitrile gloves relatively quickly.[6]

    • Butyl and Fluoroelastomer Gloves: Provide superior resistance to a broader range of organic chemicals, including ethers and aromatic compounds, making them the preferred choice for higher-volume work or situations with a greater risk of prolonged contact.[9][12]

    Operational Plan: A Step-by-Step Guide to Safe Handling

    A systematic approach to handling 3-(3,5-Difluorophenoxy)propan-1-ol will minimize exposure and ensure a safe laboratory environment.

    Preparation and Engineering Controls
    • Consult the SDS: Before beginning any work, obtain and thoroughly review the supplier-specific Safety Data Sheet.

    • Work in a Ventilated Area: All handling of this compound should be conducted in a properly functioning chemical fume hood with a face velocity between 80 and 125 feet per minute.[6][7]

    • Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before you begin.

    • Inspect Equipment: Check all glassware for cracks or defects.[14] Ensure any equipment used is compatible with organic solvents.

    Handling Procedure

    The following diagram illustrates the standard workflow for handling 3-(3,5-Difluorophenoxy)propan-1-ol.

    G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds 1. Review SDS prep_ppe 2. Don PPE prep_sds->prep_ppe prep_hood 3. Prepare Fume Hood prep_ppe->prep_hood handle_aliquot 4. Aliquot Chemical prep_hood->handle_aliquot handle_reaction 5. Perform Reaction/Use handle_aliquot->handle_reaction cleanup_decon 6. Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste 7. Segregate Waste cleanup_decon->cleanup_waste cleanup_doff 8. Doff PPE cleanup_waste->cleanup_doff cleanup_wash 9. Wash Hands cleanup_doff->cleanup_wash

    Caption: Workflow for handling 3-(3,5-Difluorophenoxy)propan-1-ol.

    Storage Requirements
    • Container: Store in a tightly sealed, properly labeled container.[1][7]

    • Location: Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][5][7]

    • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and other incompatible materials.[6][7]

    • Peroxide Prevention: Label the container with the date received and the date opened.[6][7] If the material is stored for an extended period (e.g., over 12 months), it should be tested for the presence of peroxides before use.

    Disposal Plan: Responsible Stewardship

    Improper disposal of 3-(3,5-Difluorophenoxy)propan-1-ol can harm the environment and public health.[15][16]

    • Waste Classification: This compound and any materials contaminated with it (e.g., gloves, absorbent pads) must be treated as hazardous chemical waste.[15]

    • Waste Collection:

      • Collect liquid waste in a dedicated, labeled, and sealed container that is compatible with organic solvents.[15]

      • Do not mix this waste with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.[15]

      • Collect contaminated solid waste, such as gloves and wipes, in a separate, clearly labeled hazardous waste bag or container.[15]

    • Spill Cleanup:

      • In the event of a small spill inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

      • For larger spills, evacuate the area and contact your institution's EHS department immediately.

      • All materials used for spill cleanup must be disposed of as hazardous waste.[15]

    • Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste in accordance with local, state, and federal regulations.[15][17] Under no circumstances should this chemical be poured down the drain.[15][16]

    By adhering to these guidelines, you can foster a culture of safety and ensure the responsible handling and disposal of 3-(3,5-Difluorophenoxy)propan-1-ol in your laboratory.

    References

    • Use of Ether - Environment, Health & Safety. (n.d.).
    • 3-(3,5-difluorophenoxy)-1-Propanol | 1111086-20-4 - ChemicalBook. (n.d.).
    • Personal Protective Equipment (PPE). (n.d.).
    • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 20).
    • Diethyl Ether. (n.d.).
    • Types of Personal Protective Equipment (PPE) Organized & Explained. (n.d.).
    • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1).
    • Ethyl ether - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.).
    • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
    • Fluorine. (n.d.).
    • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
    • Westfield State College Organic Chemistry Laboratory Safety. (n.d.).
    • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
    • SAFETY DATA SHEET - Fisher Scientific. (2010, June 3).
    • SAFETY DATA SHEET - Merck Millipore. (n.d.).
    • 1-(3-Fluorophenyl)propan-1-ol - Synquest Labs. (n.d.).
    • Risk Assessment Report on PROPAN-1-OL Human Health Part - European Commission. (2008, September 9).
    • Proper Disposal of 3-Phenoxy-1-propanol: A Guide for Laboratory Professionals - Benchchem. (n.d.).
    • Hazardous Waste Information for Households - Department of Toxic Substances Control. (n.d.). Retrieved from Department of Toxic Substances Control.
    • Propanol Safety & Hazards - Lab Alley. (n.d.).
    • Firefighting Foam Use and Disposal - Minnesota Pollution Control Agency. (2025, December 3).
    • How to Safely Dispose of Propanol - Lab Alley. (2025, September 3).

    Sources

    ×

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.